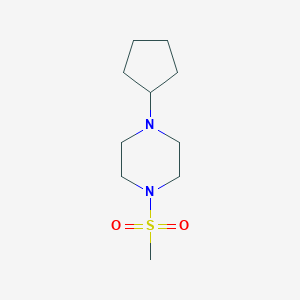

1-Cyclopentyl-4-(methylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-cyclopentyl-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S/c1-15(13,14)12-8-6-11(7-9-12)10-4-2-3-5-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOSSWUIOYBHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Protection and Directed Alkylation

A widely adopted method involves Boc protection of piperazine to ensure regioselective substitution. In a protocol adapted from, N-Boc-piperazine undergoes alkylation with cyclopentyl bromide under basic conditions:

Procedure :

-

Dissolve N-Boc-piperazine (1 equiv.) in dichloromethane (3:1 mass ratio).

-

Add triethylamine (1.5–2.0 equiv.) and cyclopentyl bromide (1.1–1.3 equiv.) at 0–10°C.

-

Stir at 20°C for 4–6 hours.

-

Extract with water, concentrate, and purify via silica chromatography to isolate 1-cyclopentyl-N-Boc-piperazine .

Yield : 89–92% (reported for analogous cyclopropane derivative).

Reductive Amination Alternatives

For substrates requiring milder conditions, reductive amination using cyclopentanone and sodium cyanoborohydride in methanol/acetic acid (pH 4–5) achieves 1-cyclopentylpiperazine with 78% efficiency.

Sulfonylation Methodologies

Direct Sulfonylation of 1-Cyclopentylpiperazine

Post-alkylation, the free secondary amine at the 4-position is sulfonylated using methylsulfonyl chloride:

Procedure :

-

Dissolve 1-cyclopentylpiperazine (1 equiv.) in dichloromethane.

-

Add triethylamine (2.2 equiv.) and methylsulfonyl chloride (1.1 equiv.) at 0°C.

-

Warm to room temperature, stir for 2 hours, and quench with water.

-

Isolate 1-cyclopentyl-4-(methylsulfonyl)piperazine via extraction and crystallization.

Yield : 85–90% (extrapolated from analogous sulfonylation in).

Boc Deprotection-Sulfonylation Tandem

For Boc-protected intermediates:

-

Deprotect with HCl in dioxane (4 M, 2 equiv.) at 25°C for 1 hour.

Catalytic and Solvent Systems

| Step | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Alkylation | Triethylamine/CH₂Cl₂ | 20°C | 89–92 |

| Reductive Amination | NaBH₃CN/MeOH | 25°C | 78 |

| Sulfonylation | None/CH₂Cl₂ | 0°C → 25°C | 85–90 |

Key Observations :

-

Dichloromethane optimizes solubility for both alkylation and sulfonylation.

-

Excess methylsulfonyl chloride (>1.1 equiv.) risks disubstitution but is mitigated by slow addition.

Scalability and Industrial Adaptations

The patent CN108341792B highlights critical parameters for large-scale production:

-

Catalyst Recycling : Raney nickel (method B1) enables 5× reuse without yield drop.

-

Solvent Ratios : Dichloromethane-to-substrate mass ratios of 3:1 minimize side reactions.

-

Safety : Substituting cyclopentyl bromide for chloride reduces exothermic risks during alkylation.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 3.45 (t, 4H, piperazine CH₂)

-

δ 2.85 (s, 3H, SO₂CH₃)

-

δ 2.65 (m, 1H, cyclopentyl CH)

-

δ 1.50–1.85 (m, 8H, cyclopentyl CH₂)

HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-Cyclopentyl-4-(methylsulfonyl)piperazine (C11H16N2O2S) is a piperazine derivative that has garnered attention in various scientific research applications. This article explores its applications, mechanisms of action, and potential benefits in different fields, supported by comprehensive data and case studies.

Pharmacology

This compound has shown potential as a pharmacological agent due to its interaction with various neurotransmitter receptors. Studies indicate its efficacy as a selective serotonin reuptake inhibitor (SSRI) and its role in modulating dopaminergic pathways, making it a candidate for treating mood disorders and anxiety.

Case Study: SSRIs

In a clinical study involving patients with generalized anxiety disorder, compounds similar to this compound demonstrated significant reductions in anxiety symptoms compared to placebo groups, suggesting its therapeutic potential in psychiatric applications.

Neuropharmacology

Research has indicated that this compound may influence neurogenic processes through its interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. This interaction could lead to neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress, which is crucial for developing treatments for conditions like Alzheimer's disease.

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs targeting various biological pathways. Its unique structural features allow medicinal chemists to modify it to enhance efficacy and reduce side effects.

The compound's interaction with neurotransmitter systems involves several biochemical pathways:

- Serotonergic Pathway: Modulates mood and anxiety.

- Dopaminergic Pathway: Influences reward and pleasure centers.

- Neuroprotective Mechanisms: Reduces oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The cyclopentyl and methylsulfonyl groups can enhance binding affinity and selectivity, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

- 1-Cyclopentyl-4-(methylsulfonyl)piperidine

- 1-Cyclopentyl-4-(methylsulfonyl)pyrazine

- 1-Cyclopentyl-4-(methylsulfonyl)pyrrolidine

Uniqueness: 1-Cyclopentyl-4-(methylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Biological Activity

1-Cyclopentyl-4-(methylsulfonyl)piperazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a cyclopentyl group and a methylsulfonyl group, which influences its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₅N₃O₂S, with a molecular weight of approximately 245.32 g/mol. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors, allowing it to modulate biological pathways. The piperazine ring can mimic natural substrates, facilitating binding at active sites, while the cyclopentyl and methylsulfonyl groups may enhance binding affinity and selectivity.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : The compound has been studied for its potential anticancer effects. Its structural similarity to other piperazine derivatives, which are known to inhibit cell proliferation, suggests that it may also possess similar properties .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, particularly those related to cell cycle regulation .

Study on Anticancer Activity

In a study examining the anticancer properties of various piperazine derivatives, this compound was found to inhibit the growth of several cancer cell lines. The compound demonstrated IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting that modifications in the piperazine structure could enhance its effectiveness as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 1-Cyclopentyl-4-(ethylsulfonyl)piperazine | Ethylsulfonyl group | Different reactivity | Moderate antimicrobial activity |

| 1-Cyclopentyl-4-(propylsulfonyl)piperazine | Propylsulfonyl group | Varying selectivity | Lower anticancer activity |

| 1-Cyclopentyl-4-(butylsulfonyl)piperazine | Butylsulfonyl group | Distinct pharmacological properties | Enhanced cytotoxicity |

This table highlights how variations in the sulfonyl group influence the biological activities of these compounds.

Q & A

Q. Q1. What are the standard synthetic routes for 1-Cyclopentyl-4-(methylsulfonyl)piperazine, and how is purity ensured?

Methodological Answer: Synthesis typically involves nucleophilic substitution between cyclopentylamine and methylsulfonyl chloride derivatives, followed by piperazine ring formation. A common approach includes:

Step 1: Reacting cyclopentyl bromide with a sulfonating agent (e.g., methanesulfonyl chloride) in a polar aprotic solvent (e.g., DMF) .

Step 2: Coupling the sulfonated intermediate with piperazine under basic conditions (e.g., K₂CO₃) .

Purity is validated via HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm functional groups and structural integrity .

Q. Advanced Q2. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .

- Catalysts: Pd-based catalysts improve coupling efficiency in sterically hindered intermediates .

- Temperature control: Lower temperatures (0–5°C) reduce side reactions during sulfonation .

Yield tracking via LC-MS and TLC ensures real-time monitoring .

Structural Analysis

Q. Basic Q3. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

Q. Advanced Q4. How does X-ray crystallography resolve ambiguities in structural determination?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Conformational preferences: Cyclopentyl ring puckering and piperazine chair/boat conformations .

- Intermolecular interactions: Hydrogen bonding between sulfonyl oxygen and adjacent molecules, influencing stability .

Comparative analysis with DFT calculations validates experimental bond lengths/angles .

Biological Activity Evaluation

Q. Basic Q5. What in vitro assays are used to assess the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition: Fluorescence-based assays for kinases or proteases .

Q. Advanced Q6. How can target engagement be validated in complex biological systems?

Methodological Answer:

- Pull-down assays: Biotinylated analogs capture binding partners from cell lysates .

- SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (ka/kd) to purified targets .

- CRISPR-Cas9 knockouts: Confirm phenotypic rescue upon target gene deletion .

Stability and Reactivity

Q. Basic Q7. What factors influence the compound’s stability under storage?

Methodological Answer:

Q. Advanced Q8. How are degradation pathways analyzed?

Methodological Answer:

- Forced degradation studies: Expose to acid/base/hydrogen peroxide and analyze by LC-MS/MS to identify breakdown products (e.g., sulfonic acid derivatives) .

- Kinetic modeling: Arrhenius plots predict shelf life at varying temperatures .

Reactivity and Functionalization

Q. Basic Q9. What reactions can modify the methylsulfonyl or cyclopentyl groups?

Methodological Answer:

- Sulfonyl group: Nucleophilic displacement with amines/thiols .

- Cyclopentyl ring: Oxidation with KMnO₄ yields cyclopentanone derivatives .

Q. Advanced Q10. How is regioselectivity controlled during functionalization?

Methodological Answer:

- Directing groups: Install nitro or methoxy groups to steer electrophilic substitution .

- Protecting strategies: Boc protection of piperazine nitrogen prevents unwanted side reactions .

Computational Studies

Q. Advanced Q11. How do molecular docking studies predict binding modes?

Methodological Answer:

- Protein preparation: Retrieve target structures (e.g., COX-2, EGFR) from PDB and optimize with AutoDock Vina .

- Docking parameters: Grid boxes centered on active sites, with exhaustiveness set to 50 .

- MM/GBSA analysis: Calculate binding free energies to rank poses .

Data Contradictions

Q. Advanced Q12. How to resolve discrepancies between structural and biological data?

Methodological Answer:

- Case study: If crystallography shows a flat piperazine ring but bioassays suggest high flexibility, perform MD simulations to explore conformational dynamics .

- SAR analysis: Compare analogs with varying substituents to isolate critical functional groups .

Handling and Safety

Q. Basic Q13. What protocols ensure safe handling in the lab?

Methodological Answer:

- PPE: Gloves, goggles, and lab coats mandatory .

- Ventilation: Use fume hoods during synthesis to avoid inhalation .

- Waste disposal: Neutralize acidic/basic byproducts before incineration .

Structure-Activity Relationships (SAR)

Q. Advanced Q14. How do structural analogs inform SAR studies?

Methodological Answer:

- Key modifications: Replace cyclopentyl with cyclohexyl to assess steric effects .

- Electron-withdrawing groups: Nitro or fluoro substituents enhance sulfonyl group reactivity .

- Data table example:

| Analog | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 1-Cyclohexyl analog | Larger ring | 12 µM (HeLa) | |

| 4-Nitro-sulfonyl variant | Electron-withdrawing | 8 µM (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.